2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloro group, a cyclopropyl group, and a dioxopyrrolidinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 2,5-dioxopyrrolidin-3-yl acetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Shares the dioxopyrrolidinyl moiety but differs in the presence of a cyano group instead of a chloro group.
2-Chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Contains a similar chloro and cyclopropyl group but has a different core structure.
Uniqueness
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-4-8(14)12(5-1-2-5)6-3-7(13)11-9(6)15/h5-6H,1-4H2,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCEKQXVNCBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CC(=O)NC2=O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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